prop-2-enyl 2-(3-bromophenyl)acetate
Description
Prop-2-enyl 2-(3-bromophenyl)acetate is an ester derivative featuring a 3-bromophenyl group attached to an acetate backbone, with a propenyl (allyl) ester moiety. These analogs are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactive ester groups and bromine substituent, which enhance their utility in cross-coupling reactions and bioactivity .
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
prop-2-enyl 2-(3-bromophenyl)acetate |
InChI |
InChI=1S/C11H11BrO2/c1-2-6-14-11(13)8-9-4-3-5-10(12)7-9/h2-5,7H,1,6,8H2 |
InChI Key |
JHOIDKZZNJBKKP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 2-(3-bromophenyl)acetate typically involves the esterification of (3-Bromo-phenyl)-acetic acid with allyl alcohol. This reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
prop-2-enyl 2-(3-bromophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
prop-2-enyl 2-(3-bromophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl 2-(3-bromophenyl)acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Ester Group Influence : The allyl ester in this compound may confer higher reactivity in radical polymerization compared to ethyl or methyl esters . Ethyl and methyl analogs are more commonly used in drug discovery due to their stability and ease of synthesis .
- Bioactivity: Ethyl 2-(3-bromophenyl)acetate exhibits agonist activity against olfactory receptor OR1A1 (EC₅₀ = 11.5–24.4 µM), comparable to methyl 2-(2-methylphenyl)acetate (EC₅₀ = 12.2–25.0 µM) .
Limitations and Challenges
- Stability : Allyl esters (e.g., prop-2-enyl derivatives) are prone to hydrolysis under acidic or basic conditions, limiting their use in prolonged biological assays compared to ethyl esters .
- Synthetic Complexity: Amino-substituted analogs (e.g., Methyl 2-amino-2-(3-bromophenyl)acetate) require chiral resolution, increasing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
